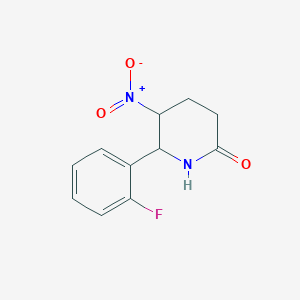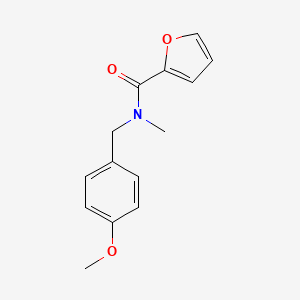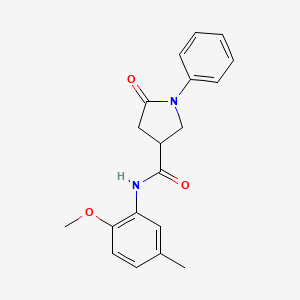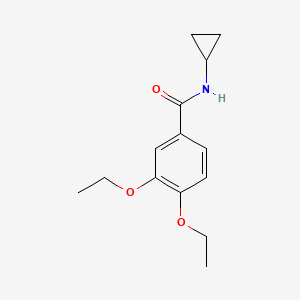
6-(2-fluorophenyl)-5-nitro-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-fluorophenyl)-5-nitro-2-piperidinone, also known as FNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FNPP is a piperidinone derivative that is structurally similar to other compounds that have been used as drugs, such as thalidomide and lenalidomide. The synthesis method of FNPP is complex and requires specialized equipment and expertise. However, the potential benefits of this compound make it an attractive target for further research.
Mecanismo De Acción
The mechanism of action of 6-(2-fluorophenyl)-5-nitro-2-piperidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. Specifically, this compound has been shown to inhibit the activity of the proteasome, a large protein complex that is responsible for the degradation of intracellular proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the modulation of immune responses. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(2-fluorophenyl)-5-nitro-2-piperidinone is its potential as a new cancer treatment, which could have significant clinical implications. Additionally, the compound's anti-inflammatory properties make it a promising candidate for the treatment of inflammatory diseases. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 6-(2-fluorophenyl)-5-nitro-2-piperidinone. One area of focus could be the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research could be conducted to better understand the compound's mechanism of action and its potential applications in the treatment of inflammatory diseases. Finally, new synthesis methods could be developed to make the production of this compound more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 6-(2-fluorophenyl)-5-nitro-2-piperidinone involves several steps, including the reaction of 2-fluoroaniline with ethyl acetoacetate to form 2-(2-fluorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with nitric acid to form the nitro compound, which is then reduced to the amine using sodium dithionite. Finally, the amine is cyclized to form the piperidinone ring. The resulting product is this compound, which can be purified using chromatography.
Aplicaciones Científicas De Investigación
6-(2-fluorophenyl)-5-nitro-2-piperidinone has been the subject of several scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
6-(2-fluorophenyl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-8-4-2-1-3-7(8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDNPJMOWINWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)

![3-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5355990.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5355999.png)
![7-[(1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5356001.png)
![3-{1-[2-(diethylamino)ethyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5356007.png)

![1-[2-(benzyloxy)-5-methylphenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B5356020.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5356026.png)
![4-tert-butyl-2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5356034.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5356058.png)
![ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5356063.png)
